

Physical and chemical properties of 4-Bromo-2-phenylquinoline

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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

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An In-depth Technical Guide to 4-Bromo-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **4-Bromo-2-phenylquinoline**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its synthesis, characterization, and reactivity, supported by experimental protocols and quantitative data.

Physicochemical Properties

4-Bromo-2-phenylquinoline is a solid at room temperature with the molecular formula $C_{15}H_{10}BrN$. While extensive experimental data is not readily available in public literature, a combination of computed properties and data from analogous compounds provides valuable insights into its physical characteristics. Commercial suppliers indicate that it should be stored under an inert atmosphere at 2-8°C.^{[1][2]}

Table 1: Physical and Chemical Properties of **4-Bromo-2-phenylquinoline**

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₀ BrN	Computed
Molecular Weight	284.15 g/mol	Computed[1]
CAS Number	5427-93-0	[1]
Predicted pKa	2.90 ± 0.13	ChemicalBook[3]
XLogP3	4.3	PubChem (Computed)
Hydrogen Bond Donor Count	0	PubChem (Computed)
Hydrogen Bond Acceptor Count	1	PubChem (Computed)
Rotatable Bond Count	1	PubChem (Computed)
Exact Mass	282.99966	PubChem (Computed)
Monoisotopic Mass	282.99966	PubChem (Computed)
Topological Polar Surface Area	12.9 Å ²	PubChem (Computed)
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available	

Spectroscopic Characterization

Detailed experimental spectroscopic data for **4-Bromo-2-phenylquinoline** is scarce in publicly accessible databases. However, based on the known spectral characteristics of quinoline derivatives and related bromo-aromatic compounds, the following spectral properties can be anticipated.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the quinoline and phenyl rings will exhibit complex splitting patterns due to spin-spin coupling.

- ^{13}C NMR: The carbon NMR spectrum will display signals for the 15 carbon atoms of the molecule. The carbon atom attached to the bromine (C4) is expected to have a chemical shift in the range of δ 115-125 ppm. The chemical shifts of other carbons in the quinoline and phenyl rings will appear in the aromatic region (δ 120-150 ppm).

2.2. Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of **4-Bromo-2-phenylquinoline**.^[4] Under electron ionization (EI), the molecule is expected to exhibit a prominent molecular ion peak. A characteristic isotopic pattern for bromine (^{79}Br and ^{81}Br in approximately 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.^[5] The primary fragmentation pathway is likely the loss of a bromine radical to form a stable phenyl-quinoline cation.^[5]

2.3. Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-phenylquinoline** will show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

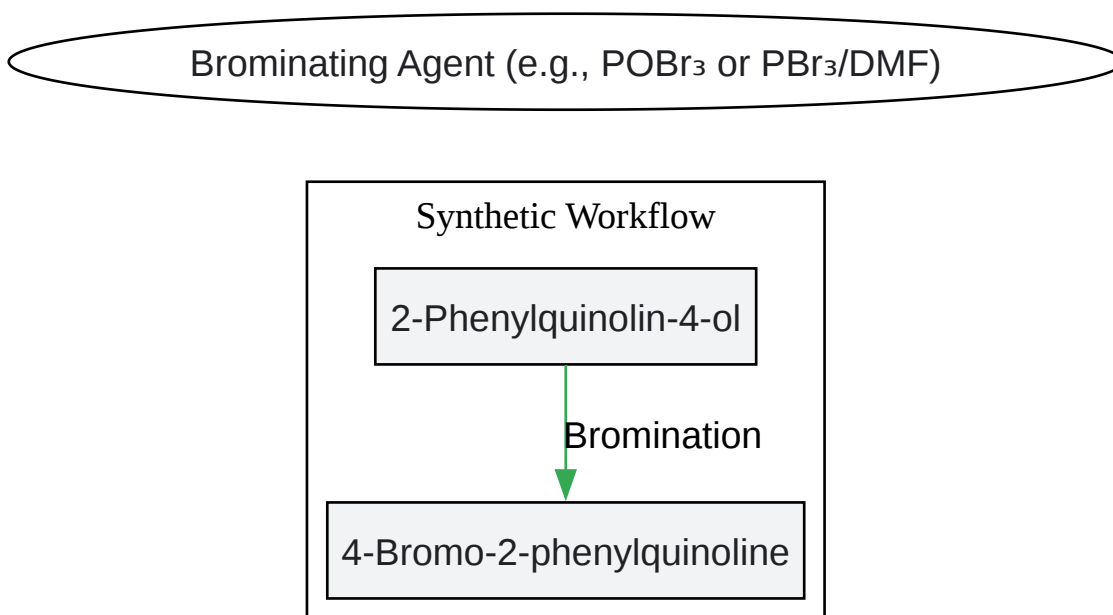
- Aromatic C-H stretching: Expected in the region of 3100-3000 cm^{-1} .
- Aromatic C=C stretching: Multiple bands are anticipated in the 1600-1450 cm^{-1} region.
- C-Br stretching: A band in the lower frequency region, typically between 600 and 500 cm^{-1} , is indicative of the carbon-bromine bond.

Synthesis of 4-Bromo-2-phenylquinoline

Several synthetic strategies can be employed to prepare **4-Bromo-2-phenylquinoline**. One common approach involves the bromination of a suitable precursor, such as 2-phenylquinolin-4-ol.

3.1. Synthesis from 2-Phenylquinolin-4-ol

This method involves the conversion of the hydroxyl group at the 4-position of the quinoline ring to a bromine atom.



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Caption: Synthesis of **4-Bromo-2-phenylquinoline**.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline (General Procedure)

This protocol for the synthesis of the parent 4-bromoquinoline can be adapted for **4-Bromo-2-phenylquinoline** starting from 2-phenylquinolin-4-ol.

- Reaction Setup: To a stirred solution of 2-phenylquinolin-4-ol in an anhydrous solvent such as N,N-dimethylformamide (DMF), slowly add a brominating agent like phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) under an inert atmosphere (e.g., nitrogen).[6]
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water. The resulting mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution.

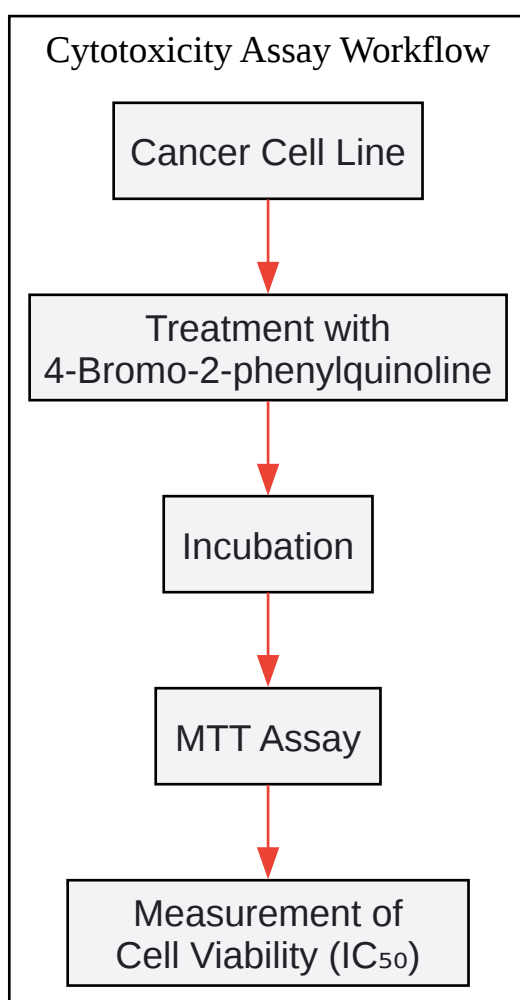
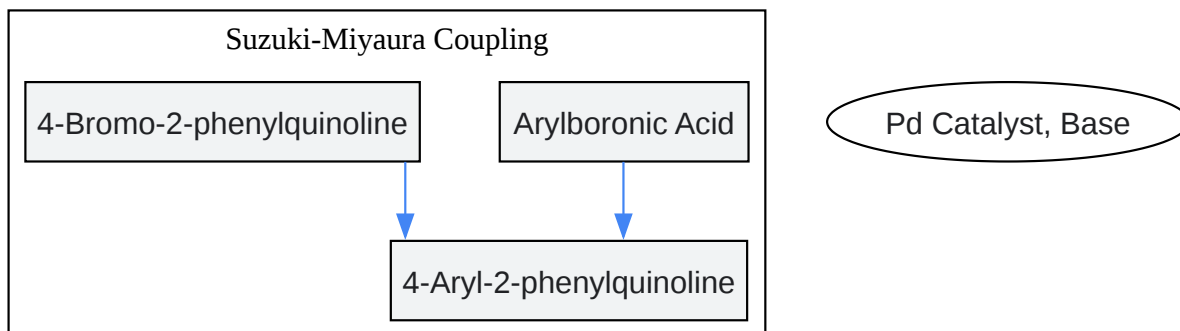
- Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Chemical Reactivity and Potential Transformations

The bromine atom at the 4-position of the quinoline ring is a versatile handle for further chemical modifications, making **4-Bromo-2-phenylquinoline** a valuable intermediate in organic synthesis. It is particularly amenable to palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

4.1. Palladium-Catalyzed Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling **4-Bromo-2-phenylquinoline** with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.^{[7][8][9][10]} This provides access to a wide range of 4-aryl-2-phenylquinolines.



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